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molecular formula C19H30ClNSSn B8729597 7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

Cat. No. B8729597
M. Wt: 458.7 g/mol
InChI Key: OQLOAKBBORZGFN-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

To a solution of the tin derivative 6 (24.79 g, 54.05 mmol) and 2-bromo-1-methyl-1H-imidazole (10.4 g, 64.86 mmol) [McCallum, P. W.; Weavers, R. T.: Grimmet, M. R.; Blackman, A. G.; Aust. J. Chem.; 52; 3; 1999; 159-166.1 in toluene (180 mL) Pd[PPh3]4 (5 g, 4.32 mmol) was added and the mixture was refluxed under nitrogen for 2 days, cooled to room temperature. A precipitate was formed which was collected by filtration, washed with Et2O and dried, to afford the title compound 7 as a grey solid (12.72 g, 94% yield). MS (m/z): 250.0 (M+H).
Name
Quantity
24.79 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn](CCCC)(CCCC)CCCC)[S:10][C:3]=12.Br[C:25]1[N:26]([CH3:30])[CH:27]=[CH:28][N:29]=1.C1(C)C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:25]3[N:26]([CH3:30])[CH:27]=[CH:28][N:29]=3)[S:10][C:3]=12

Inputs

Step One
Name
Quantity
24.79 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)[Sn](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC=1N(C=CN1)C
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=2N(C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.72 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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